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Compound Name: 2-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B2580475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed structural analysis of 2-(Difluoromethoxy)-4-
fluoroaniline, a fluorinated aniline derivative of interest in medicinal chemistry and materials

science. Due to the limited availability of direct experimental data for this specific isomer, this

document presents a compilation of predicted physicochemical and spectroscopic properties

based on established chemical principles and data from analogous compounds. Furthermore, a

plausible synthetic route is proposed and detailed, offering a practical framework for its

laboratory preparation. The inclusion of a difluoromethoxy group and a fluorine atom on the

aniline scaffold suggests potential for this molecule to serve as a valuable building block in the

development of novel pharmaceuticals and functional materials, primarily by leveraging the

known effects of these moieties on metabolic stability, lipophilicity, and binding interactions.

Physicochemical Properties
The precise experimental determination of the physicochemical properties of 2-
(Difluoromethoxy)-4-fluoroaniline is not extensively documented in publicly available

literature. However, based on its molecular structure and data from structurally related

compounds, the following properties can be predicted.
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Property Predicted Value Notes

Molecular Formula C₇H₆F₃NO
Calculated from the atomic

composition.

Molecular Weight 177.12 g/mol

Based on the molecular

formula. The isomer 4-

(Difluoromethoxy)-2-

fluoroaniline has a reported

molecular weight of 177.13

g/mol .[1]

Appearance

Predicted to be a colorless to

light-yellow liquid or low-

melting solid

Based on similar fluoroaniline

derivatives.[2]

Boiling Point ~200-220 °C

Estimated based on the boiling

point of 2-

(Difluoromethoxy)aniline (205

°C) and the influence of an

additional fluorine atom.

Melting Point Not readily predictable
Would require experimental

determination.

Solubility

Sparingly soluble in water;

soluble in organic solvents

(e.g., ethanol,

dichloromethane, DMSO)

Typical for aniline derivatives

of this size and polarity.

pKa (of the anilinium ion) ~2-3

The electron-withdrawing

effects of the fluorine and

difluoromethoxy groups are

expected to decrease the

basicity of the aniline nitrogen

compared to aniline (pKa

~4.6).

Spectroscopic Analysis (Predicted)
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Detailed experimental spectra for 2-(Difluoromethoxy)-4-fluoroaniline are not widely

available. The following are predicted spectral characteristics based on the chemical structure

and known spectroscopic data for similar compounds.

¹H NMR Spectroscopy
Proton

Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

NH₂ 3.5 - 4.5 Broad singlet N/A

Ar-H (H3) 6.8 - 7.0 Doublet of doublets
JH-H ≈ 8-9, JH-F ≈ 4-

5

Ar-H (H5) 6.9 - 7.1 Triplet of doublets
JH-H ≈ 8-9, JH-F ≈ 8-

10

Ar-H (H6) 6.7 - 6.9 Doublet of doublets
JH-H ≈ 8-9, JH-

F(methoxy) ≈ 2-3

OCHF₂ 6.5 - 7.5 Triplet JH-F ≈ 70-75

¹³C NMR Spectroscopy
Carbon

Predicted Chemical Shift
(ppm)

Coupling

C1 (C-NH₂) 135 - 140 Triplet (JC-F ≈ 3-5 Hz)

C2 (C-O) 145 - 150 Doublet (JC-F ≈ 240-250 Hz)

C3 115 - 120 Doublet (JC-F ≈ 20-25 Hz)

C4 (C-F) 155 - 160 Doublet (JC-F ≈ 240-250 Hz)

C5 110 - 115 Doublet (JC-F ≈ 20-25 Hz)

C6 118 - 122 Doublet (JC-F ≈ 5-10 Hz)

OCF₂H 115 - 120 Triplet (JC-F ≈ 250-260 Hz)

¹⁹F NMR Spectroscopy
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Fluorine Atom
Predicted Chemical Shift
(ppm)

Multiplicity

Ar-F -110 to -130 Multiplet

OCF₂H -80 to -100 Doublet of multiplets

Infrared (IR) Spectroscopy
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H (Aromatic) 3000 - 3100 Medium

C=C (Aromatic) 1500 - 1600 Strong

C-O-C Stretch 1200 - 1300 Strong

C-F (Aromatic) 1100 - 1250 Strong

C-F (Aliphatic) 1000 - 1100 Strong

Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

177. The fragmentation pattern would likely involve the loss of the difluoromethoxy group and

other characteristic fragments of the aniline ring.

Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 2-(Difluoromethoxy)-4-fluoroaniline can be envisioned starting

from commercially available 2-chloro-5-fluoronitrobenzene. This multi-step synthesis involves

the introduction of the difluoromethoxy group followed by the reduction of the nitro group.

Synthesis Workflow
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Proposed Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

Step 1: Difluoromethylation

Step 2: Nitro Group Reduction

2-Hydroxy-4-fluoro-1-nitrobenzene

Chlorodifluoromethane (ClCHF₂)
Base (e.g., NaOH or K₂CO₃)

Solvent (e.g., DMF or Acetonitrile)

Reaction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Product

Reducing Agent (e.g., H₂, Pd/C)
Solvent (e.g., Ethanol or Ethyl Acetate)

Reaction

2-(Difluoromethoxy)-4-fluoroaniline

Final Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-(Difluoromethoxy)-4-fluoroaniline.
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Detailed Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Reaction Setup: To a solution of 2-hydroxy-4-fluoro-1-nitrobenzene (1 equivalent) in a

suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a

base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydroxide (NaOH, 2-

3 equivalents).

Difluoromethylation: The reaction mixture is stirred at room temperature, and

chlorodifluoromethane (ClCHF₂) gas is bubbled through the solution for several hours. The

reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up and Purification: Upon completion, the reaction mixture is poured into water and

extracted with an organic solvent such as ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel to afford

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

Reaction Setup: The 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1 equivalent) from the

previous step is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of

palladium on carbon (10% Pd/C) is added to the solution.

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a

hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

The reaction is monitored by TLC until the starting material is completely consumed.

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove

the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude

product can be purified by column chromatography or distillation to yield 2-
(Difluoromethoxy)-4-fluoroaniline.

Applications in Drug Development and Research
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While specific applications of 2-(Difluoromethoxy)-4-fluoroaniline are not widely reported, its

structural motifs are of significant interest in medicinal chemistry.

The Difluoromethoxy Group: The -OCHF₂ group is often used as a bioisostere for other

functional groups, such as a methoxy or hydroxyl group. Its introduction into a drug

candidate can modulate physicochemical properties in several beneficial ways:

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage by

cytochrome P450 enzymes, which can prolong the half-life of a drug.

Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter

the pKa of nearby functional groups, which can affect drug-receptor interactions and

solubility.

Conformational Effects: The group can influence the overall conformation of a molecule,

potentially leading to improved binding affinity for its biological target.

Fluorinated Anilines: Aniline derivatives are common scaffolds in a wide range of

pharmaceuticals. The presence of a fluorine atom on the aromatic ring can also contribute to

improved metabolic stability and binding affinity. Fluoroanilines are key intermediates in the

synthesis of various therapeutic agents, including kinase inhibitors, anti-inflammatory drugs,

and agrochemicals.[3][4]

Given these properties, 2-(Difluoromethoxy)-4-fluoroaniline represents a valuable building

block for the synthesis of novel bioactive compounds. Its potential logical workflow in a drug

discovery context is outlined below.
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Role in Drug Discovery Workflow

2-(Difluoromethoxy)-4-fluoroaniline
(Building Block)

Chemical Synthesis &
Library Generation

Input

High-Throughput Screening
(HTS)

Generates diverse compounds

Hit Identification

Identifies active compounds

Lead Optimization
(Structure-Activity Relationship)

Refinement of structure

Preclinical Development

Candidate selection

Clinical Trials

Safety and efficacy testing

Click to download full resolution via product page

Caption: A logical workflow illustrating the potential role of the title compound in drug discovery.
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Conclusion
2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with significant potential

as a synthetic intermediate in drug discovery and materials science. Although direct

experimental data for this compound is scarce, its structural features suggest it can impart

desirable properties such as enhanced metabolic stability and lipophilicity to target molecules.

The proposed synthesis provides a viable route for its preparation, enabling further

investigation into its chemical reactivity and potential applications. As the demand for novel

fluorinated building blocks continues to grow, compounds like 2-(Difluoromethoxy)-4-
fluoroaniline will likely play an increasingly important role in the development of next-

generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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